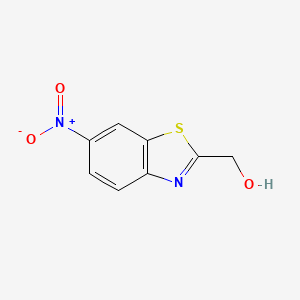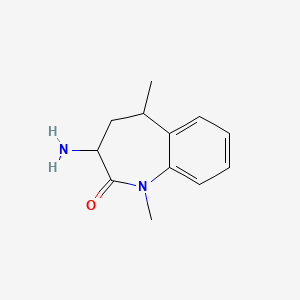![molecular formula C13H14O4 B8301264 (1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B8301264.png)
(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane is a chemical compound that has garnered significant interest in the field of organic synthesis and medicinal chemistry. This compound is a derivative of mannopyranose, a type of sugar molecule, and features a benzyl group attached to its structure. Its unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
準備方法
The synthesis of (1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[42102,4]nonane typically involves several steps, starting from readily available sugar derivativesThe reaction conditions often involve the use of reagents such as benzyl chloride and bases like potassium carbonate.
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for larger batch sizes. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of antiviral and anticancer agents, making it crucial in drug development.
Industry: Its role as an intermediate in the production of various bioactive compounds underscores its importance in industrial applications
作用機序
The mechanism of action of (1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved often include glycosylation reactions, where the compound acts as a donor or acceptor of sugar moieties.
類似化合物との比較
(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane can be compared with other similar compounds, such as:
1,62,3-Dianhydro-4-O-(2,3-di-O-benzyl-beta-D-glucopyranosyl)-beta-D-mannopyranose: This compound features additional benzyl groups and has different reactivity and applications.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another sugar derivative used in nucleoside synthesis, but with distinct structural and functional properties.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and makes it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)6-14-10-9-7-15-13(16-9)12-11(10)17-12/h1-5,9-13H,6-7H2/t9-,10-,11+,12+,13-/m1/s1 |
InChIキー |
YVZYNXNBLFZJNU-NAWOPXAZSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H](O3)[C@H](O1)O2)OCC4=CC=CC=C4 |
正規SMILES |
C1C2C(C3C(O3)C(O1)O2)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8301187.png)








![1H-Imidazole, 2-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B8301260.png)




